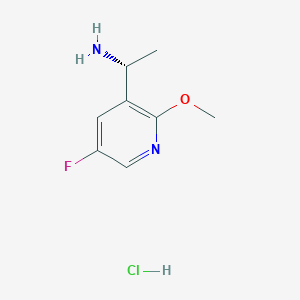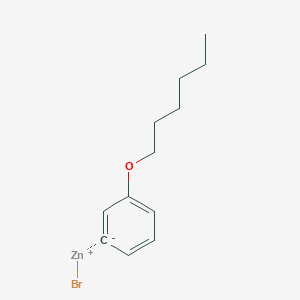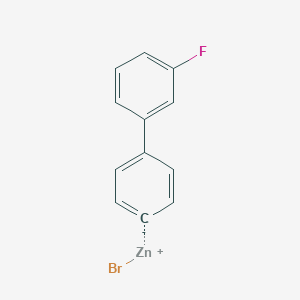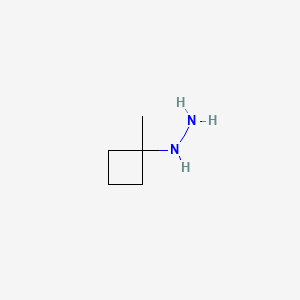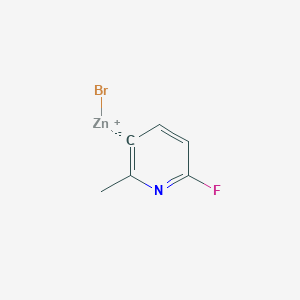
6-Fluoro-2-methylpyridin-3-ylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-methylpyridin-3-ylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorine atom and the methyl group on the pyridine ring enhances its reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 6-Fluoro-2-methylpyridin-3-ylzinc bromide typically involves the reaction of 6-Fluoro-2-methylpyridine with zinc bromide in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
6-Fluoro-2-methylpyridine+ZnBr2→6-Fluoro-2-methylpyridin-3-ylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The process may include additional steps such as purification through distillation or recrystallization to remove impurities and achieve the desired concentration in THF.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-2-methylpyridin-3-ylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent and facilitate the reaction.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Applications De Recherche Scientifique
6-Fluoro-2-methylpyridin-3-ylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of heterocyclic compounds, which are important building blocks in medicinal chemistry.
Biology: The compound is employed in the modification of biologically active molecules to enhance their properties or introduce new functionalities.
Medicine: It plays a role in the development of new drugs by enabling the synthesis of complex molecular structures.
Industry: In the chemical industry, it is used to produce high-value chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Fluoro-2-methylpyridin-3-ylzinc bromide involves the formation of a reactive organozinc intermediate that can undergo various transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates. In cross-coupling reactions, the organozinc intermediate reacts with a halide or pseudohalide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-3-fluoro-2-methylpyridine: Another fluorinated pyridine derivative used in organic synthesis.
2-Bromo-3-fluoro-6-methylpyridine: A similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
6-Fluoro-2-methylpyridin-3-ylzinc bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both a fluorine atom and a methyl group on the pyridine ring enhances its utility in various synthetic applications, making it a valuable reagent in organic chemistry.
Propriétés
Formule moléculaire |
C6H5BrFNZn |
|---|---|
Poids moléculaire |
255.4 g/mol |
Nom IUPAC |
bromozinc(1+);6-fluoro-2-methyl-3H-pyridin-3-ide |
InChI |
InChI=1S/C6H5FN.BrH.Zn/c1-5-3-2-4-6(7)8-5;;/h2,4H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
OVZYNCCBTARGKU-UHFFFAOYSA-M |
SMILES canonique |
CC1=[C-]C=CC(=N1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzylspiro[indoline-3,4'-piperidine]](/img/structure/B14888312.png)
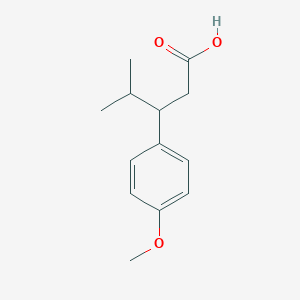
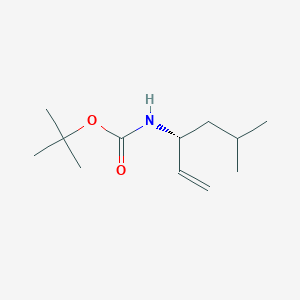
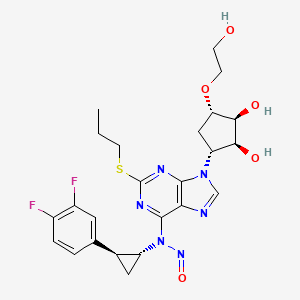
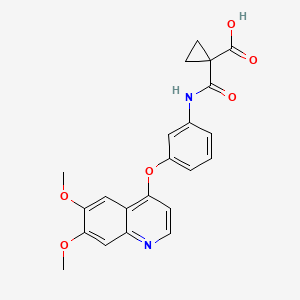
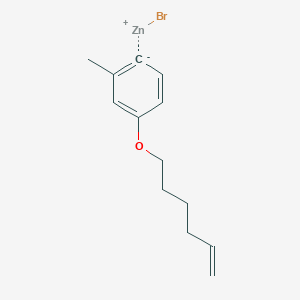
![3-Bromo-7-chloro-6-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14888336.png)
![5-Oxaspiro[2.4]heptan-7-amine](/img/structure/B14888343.png)
![4-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14888349.png)
